tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate
Description
tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1341037-08-8) is a spirocyclic compound characterized by a bicyclic structure combining a pyrrolidine and a cyclohexane ring system. The molecule features a tertiary butyl carbamate (Boc) protecting group and a primary amine at the 7-position of the spiro framework. This compound is a key intermediate in pharmaceutical synthesis, particularly in drug discovery programs requiring stereochemical precision and functional group versatility . Its rigid spirocyclic architecture enhances metabolic stability and conformational control, making it valuable for developing bioactive molecules .
Properties
IUPAC Name |
tert-butyl 8-amino-2-azaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-6-13(9-15)5-4-10(14)8-13/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCQMFFWISUOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144731 | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341037-08-8 | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341037-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis from Precursors (Patent WO2018153312A1)
A patented synthetic route describes a comprehensive multi-step process:
| Step | Reaction Description | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Reaction of compound A with benzoyl chloride | Benzoyl chloride, base | Compound B |
| 2 | Reaction of B with methyl chloroformate and lithium diisobutylamide | Methyl chloroformate, LDA | Compound C |
| 3 | Reduction of C with lithium aluminum hydride | LiAlH4 | Compound D |
| 4 | Reaction of D with p-toluenesulfonyl chloride | p-TsCl | Compound E |
| 5 | Reaction of E with p-toluenesulfonamide | p-Toluenesulfonamide | Compound F |
| 6 | Hydrogenation of F with Pd/C, followed by Boc protection | Pd/C, H2, di-tert-butyl dicarbonate | Compound G |
| 7 | Reaction of G with magnesium turnings | Mg | Compound J |
| 8 | Alternative sulfonamide reaction of E with o-nitrobenzenesulfonamide | o-Nitrobenzenesulfonamide | Compound H |
| 9 | Reaction of H with thiophenol and cesium carbonate, then Boc protection | Thiophenol, Cs2CO3, di-tert-butyl dicarbonate | Compound I |
| 10 | Hydrogenation of I with Pd/C | Pd/C, H2 | Compound G |
| 11 | Coupling of J with carboxylic acid derivatives | HOBt, EDCI, TEA | Compound K |
| 12 | Acid treatment and carbonyldiimidazole coupling | HCl in EtOH, CDI, R2-OH, TEA | Compound L |
This route involves careful protection and deprotection steps and functional group interconversions to yield the azaspirocyclic compound or its derivatives.
Amine Preparation Procedures from Medicinal Chemistry Research (2023)
A recent study focusing on sigma receptor ligands provides several general procedures for preparing amine derivatives of tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, closely related to the target compound.
| Procedure | Description | Key Reagents | Conditions | Products |
|---|---|---|---|---|
| Procedure B | Nucleophilic substitution with halo-derivatives | tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, K2CO3, halo-derivative | Room temperature, 3 h | Intermediates 6e, 12a, 12c |
| Procedure C | Alkylation after solvent removal | Dichloromethane, K2CO3, appropriate bromide | Reflux, variable time | Intermediates 8a, 8b, 9a, 9d, 13a, 13b, 14a, 14b |
| Procedure D | Acylation with acyl chloride | Dry CH2Cl2, triethylamine, acyl chloride | 0 °C to room temperature, 1 h | Intermediates 10a, 10b |
| Procedure E | Acylation post solvent removal | Dichloromethane, triethylamine, acyl chloride | 0 °C to room temperature, 2 h | Intermediates 7a, 11a, 15c-e |
These procedures involve nucleophilic substitutions, acylations, and alkylations on the Boc-protected diazaspiro compound, followed by purification via silica gel chromatography. The amine functionalities are introduced or modified through these steps, with subsequent deprotection or reduction as needed.
Reduction and Coupling Steps
- Reduction of amide intermediates to amines is typically achieved using lithium aluminum hydride (LiAlH4), a strong reducing agent effective in converting amides to primary amines.
- Coupling reactions to introduce acyl groups or other substituents use carbodiimide chemistry (e.g., EDCI with HOBt) and bases like triethylamine.
- Protection of amine groups is commonly done using di-tert-butyl dicarbonate (Boc2O) to form Boc-protected amines, which stabilize the molecule during further transformations.
Summary Table of Key Reagents and Conditions
| Step Type | Reagents | Conditions | Purpose |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc2O) | Room temp, basic conditions | Protect amine groups |
| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous solvent, reflux or room temp | Reduce amides to amines |
| Acylation | Acyl chlorides, TEA | 0 °C to RT, dry solvent | Introduce acyl groups |
| Alkylation | Alkyl bromides or halo-derivatives, K2CO3 | RT or reflux | Introduce alkyl substituents |
| Hydrogenation | Pd/C, H2 | Room temp, atmospheric pressure | Remove protecting groups or reduce nitro groups |
| Coupling | EDCI, HOBt, TEA | RT, organic solvent | Form amide bonds |
Research Findings and Notes
- The synthetic routes are modular, allowing for diverse substitution patterns on the azaspirocyclic scaffold.
- The Boc-protection strategy is central to controlling reactivity of the amine during multi-step synthesis.
- Reduction steps using LiAlH4 are critical for converting amide intermediates to the target amine functionality.
- Purification is typically performed by silica gel chromatography, ensuring high purity of intermediates and final products.
- The described methods have been successfully applied to synthesize a variety of derivatives for biological evaluation, indicating robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine derivative.
Scientific Research Applications
tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substitution at the 7-Position
Modifications to the Boc Group or Core Structure
Reactivity Trends
- Amino Group: Enables nucleophilic substitution, amide bond formation, and salt formation (e.g., hydrochloride salts for improved crystallinity) .
- Keto Group : Participates in condensation reactions (e.g., hydrazone formation) but requires stabilization due to ring strain .
- Fluorine Substituents : Resist oxidation and enhance binding affinity in kinase inhibitors .
Physicochemical Properties
Biological Activity
Tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS No: 1341037-08-8) is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula for this compound is C13H24N2O2, with a molecular weight of 240.35 g/mol. It has a predicted boiling point of approximately 336.5 °C and a density of about 1.08 g/cm³ . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The spirocyclic structure may enhance binding affinity to bacterial enzymes or receptors.
- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
- Antidiabetic Properties : Some derivatives have demonstrated α-glucosidase inhibitory activity, indicating potential use in managing diabetes by controlling carbohydrate absorption .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Table 1: Summary of Biological Activities
Q & A
Q. How can researchers mitigate batch-to-batch variability in spiro compound synthesis?
- Methodology : Standardize precursor purity (≥98% via HPLC) and reaction monitoring (TLC/GC-MS). Adjust stoichiometry of Raney Ni catalyst (0.25–0.5 eq) and H₂ pressure (40–60 psi) to control byproduct formation. Implement DoE (Design of Experiments) for robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
